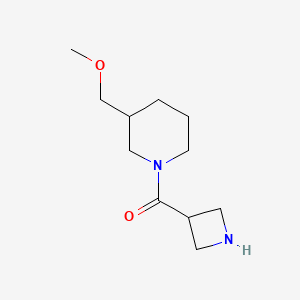
4-(chloromethyl)-1-(3,5-difluorobenzyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
The compound “4-(chloromethyl)-1-(3,5-difluorobenzyl)-1H-1,2,3-triazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted at the 1-position with a (3,5-difluorobenzyl) group and at the 4-position with a chloromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 1,2,3-triazole with a (3,5-difluorobenzyl) group and a chloromethyl group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, along with the (3,5-difluorobenzyl) and chloromethyl substituents. The presence of these groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring and the (3,5-difluorobenzyl) and chloromethyl substituents. The chloromethyl group, for example, might be susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms might increase its stability and affect its reactivity. The exact properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Triazole derivatives, including those similar to 4-(chloromethyl)-1-(3,5-difluorobenzyl)-1H-1,2,3-triazole, have been synthesized and characterized for various properties. One study focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, revealing insights into their intermolecular interactions and energetics (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Structural Analysis
- The synthesis of similar triazole derivatives, including their crystal and powder X-ray diffraction characterization, has been explored. These studies provide an understanding of the structural properties and intermolecular interactions of such compounds (Ahmed et al., 2020).
Chemical Reactivity
- Research has been conducted on the reactivity of triazole derivatives, including bromine → lithium exchange reactions, providing insights into the chemical behavior and potential applications of these compounds in various reactions (Iddon & Nicholas, 1996).
Application in Energetic Materials
- The use of triazolyl-functionalized compounds, similar to the one , has been investigated in the synthesis of energetic salts. Such research highlights the potential application of these compounds in the field of materials science (Wang, Gao, Ye, & Shreeve, 2007).
Intermediate for Pesticides
- 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, closely related to the compound , has been identified as an important intermediate for preparing pesticides. This demonstrates its relevance in agricultural chemistry (Ying, 2004).
Biological Activity
- The biological activities of various triazole derivatives have been examined, including their antibacterial, antifungal, and anti-inflammatory properties. This research underscores the potential biomedical applications of these compounds (El-Reedy & Soliman, 2020).
Wirkmechanismus
Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-[(3,5-difluorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-4-10-6-16(15-14-10)5-7-1-8(12)3-9(13)2-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVRMYTWDSMSSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1474637.png)

![[1-(2-Fluoropyridin-4-yl)piperidin-3-yl]methanol](/img/structure/B1474639.png)
![[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1474640.png)




![N-[(azetidin-3-yl)methyl]cyclobutanamine](/img/structure/B1474651.png)


amine](/img/structure/B1474655.png)
